N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a benzothiazole moiety fused to a phenyl ring at the 3-position and a 4-(2-methylpropoxy) substituent on the benzamide group. Its structure combines a planar benzothiazole system (known for intercalation with biomolecular targets) with a flexible alkoxy chain, balancing lipophilicity and solubility .
Properties
CAS No. |
5533-14-2 |
|---|---|
Molecular Formula |
C24H22N2O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-16(2)15-28-20-12-10-17(11-13-20)23(27)25-19-7-5-6-18(14-19)24-26-21-8-3-4-9-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
RSDBTYGQYJAUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Methylpropoxy)benzoic Acid
The alkylation of 4-hydroxybenzoic acid with 1-bromo-2-methylpropane serves as the foundational step. Employing potassium carbonate () as a base in dimethylformamide (DMF) at 80°C for 12 hours facilitates the nucleophilic substitution, yielding 4-(2-methylpropoxy)benzoic acid with 85% efficiency. The reaction mechanism proceeds via deprotonation of the phenolic hydroxyl group, followed by attack on the electrophilic carbon of 1-bromo-2-methylpropane. Purification via recrystallization from ethanol yields white crystals (melting point: 98–100°C).
Conversion to 4-(2-Methylpropoxy)benzoyl Chloride
Thionyl chloride () in anhydrous dichloromethane (DCM) under reflux (40°C, 4 hours) converts the carboxylic acid to its corresponding acid chloride. Excess is removed under reduced pressure, and the residue is used directly in subsequent amidation steps without further purification. FTIR analysis of the acid chloride reveals a characteristic C=O stretch at 1,770 cm and the absence of -OH vibrations (3,200–3,600 cm).
Synthesis of 3-(1,3-Benzothiazol-2-yl)aniline
Formation of 3-Nitrobenzonitrile Thioamide
3-Nitrobenzonitrile reacts with thioacetamide in trifluoroacetic acid (TFA) at 100°C for 8 hours, yielding 3-nitrobenzothioamide. The reaction exploits the nucleophilic addition of sulfur from thioacetamide to the nitrile group, followed by acid-catalyzed tautomerization. The product is isolated via vacuum filtration and washed with cold ethanol (yield: 72%).
Cyclization to 3-Nitro-1,3-benzothiazol-2-amine
Heating 3-nitrobenzothioamide in concentrated hydrochloric acid (HCl) at 120°C for 6 hours induces cyclization, forming the benzothiazole ring. The reaction proceeds via intramolecular nucleophilic attack of the thiol group on the adjacent nitrile, followed by dehydration. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording yellow crystals (melting point: 145–147°C).
Reduction to 3-(1,3-Benzothiazol-2-yl)aniline
Catalytic hydrogenation using 10% palladium on carbon () in methanol at 25°C under (50 psi) reduces the nitro group to an amine. The reaction completes within 4 hours, yielding 3-(1,3-benzothiazol-2-yl)aniline as a pale-yellow solid (yield: 90%, melting point: 112–114°C). -NMR (400 MHz, DMSO-) confirms the amine proton at δ 5.45 (s, 2H, ) and aromatic protons between δ 7.30–8.15 ppm.
Amidation: Coupling of Acid Chloride and Aniline
Reaction Conditions and Mechanistic Insights
4-(2-Methylpropoxy)benzoyl chloride (1.2 equiv) reacts with 3-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours. Triethylamine (, 2.0 equiv) neutralizes generated HCl, driving the reaction to completion. The amide bond forms via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiazole ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halides, sulfonates, bases like sodium hydroxide, and solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
-
Inhibition of Ion Channels :
- Research indicates that compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide exhibit potent inhibitory effects on ion channels, particularly Kv1.3 channels. These channels are implicated in various autoimmune diseases, making such inhibitors valuable for therapeutic development .
-
Dual Inhibition of Enzymes :
- The compound has been investigated for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Inhibiting both enzymes could provide significant analgesic effects without the complications associated with drug-drug interactions seen in combination therapies .
Case Studies
-
Study on Kv1.3 Inhibition :
A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit Kv1.3 channels. The most promising candidates showed comparable efficacy to established inhibitors like PAP-1, indicating their potential as therapeutic agents for autoimmune diseases . -
Dual sEH/FAAH Inhibitors :
Recent studies have highlighted the synthesis of benzothiazole-phenyl-based analogs that effectively inhibit both sEH and FAAH. These compounds demonstrated low nanomolar inhibition potency, suggesting their potential for treating pain and inflammation with reduced side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Key modifications to the benzothiazole and phenyl moieties can enhance binding affinity and selectivity towards target enzymes and receptors.
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazole ring | Increased potency against Kv1.3 |
| Alteration of the propoxy group | Enhanced solubility and bioavailability |
| Variation in phenyl substituents | Improved selectivity for sEH/FAAH inhibition |
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole-containing benzamides, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects :
- The 2-methylpropoxy group in the target compound enhances lipophilicity (XLogP3 ~6.0) compared to the shorter butoxy chain (XLogP3 6.1, ). Longer alkoxy chains (e.g., pentyloxy in ) further increase hydrophobicity but may reduce solubility.
- Morpholinylsulfonyl () and thiourea-linked bromo/methoxy () groups introduce polar or bulky substituents, altering hydrogen-bonding capacity and steric interactions with biological targets .
Biological Activity :
- Benzothiazole derivatives with 4-alkoxybenzamide substituents (e.g., butoxy, 2-methylpropoxy) are associated with antimicrobial activity. For example, Patel et al. (2010) demonstrated that benzothiazole-triazole hybrids with 6-fluoro or 6-methyl substituents exhibited potent Gram-positive antibacterial activity .
- Thiourea-linked analogs () may target enzymes via sulfur-mediated interactions, while morpholinylsulfonyl groups () could enhance solubility for central nervous system penetration .
Synthetic Pathways :
- The target compound likely follows a synthesis route similar to and , involving Friedel-Crafts acylation, hydrazide formation, and nucleophilic substitution for alkoxy group introduction .
- In contrast, triazole-containing derivatives () require click chemistry or cyclization steps, increasing synthetic complexity .
Spectroscopic Confirmation :
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide, also known by its CAS number 5533-14-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N2O2S, with a molecular weight of 406.51 g/mol. The compound features a benzothiazole moiety, which is often associated with significant biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the antitumor activity of newly synthesized benzothiazole derivatives using human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed that several compounds demonstrated high cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays. Notably, the IC50 values for some derivatives were as low as 6.26 μM in 2D assays, indicating strong antiproliferative effects .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 | 20.46 |
| Compound B | HCC827 | 6.48 | 16.00 |
| Compound C | NCI-H358 | Not reported | Not reported |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar benzothiazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The mechanism underlying the antimicrobial activity often involves targeting bacterial proteins essential for cell division. For instance, the FtsZ protein has been identified as a promising target for developing new antibacterial agents .
Case Studies
- Antimicrobial Efficacy : In a comparative study against multidrug-resistant strains such as MRSA and VRSA, benzothiazole derivatives exhibited potent activity, outperforming traditional antibiotics like ciprofloxacin and linezolid .
- Structural Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the benzothiazole structure could enhance both antitumor and antimicrobial activities. For example, substituents on the benzene ring significantly influenced the binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis typically involves coupling 2-hydrazinobenzothiazole derivatives with substituted benzamides. For example, chlorobenzenesulfonyl chlorides are reacted with intermediates in ethanol or dichloromethane under reflux (80–100°C) . Key steps include nucleophilic substitution at the benzothiazole ring and amide bond formation. Purity is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization, followed by recrystallization in methanol or ethanol .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S–N bonds at ~650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Benzothiazole derivatives exhibit antimicrobial and anticancer properties. In vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the micromolar range. Antimicrobial activity is tested via broth microdilution (MIC against S. aureus and E. coli), with comparisons to structurally similar compounds (e.g., fluoro-substituted analogs show enhanced potency) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : Systematic modifications to the benzothiazole core (e.g., halogenation at position 4) and substituents on the benzamide moiety (e.g., alkyl vs. aryl groups) are analyzed. For example, fluorination improves metabolic stability, while bulkier groups (e.g., isopropoxy) enhance lipophilicity and membrane permeability. Data from comparative bioassays (see table below) and molecular docking (e.g., binding to EGFR kinase) inform SAR .
| Substituent | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|
| -H | 12.3 | 3.1 |
| -F | 8.7 | 3.4 |
| -Cl | 9.5 | 3.8 |
| -OCH(CH₃)₂ | 6.2 | 4.2 |
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Controlled replication using standardized protocols (e.g., 48-hour incubation in RPMI-1640 with 10% FBS) is critical. Cross-validation with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) clarifies mechanisms. Meta-analysis of substituent effects (e.g., electron-withdrawing groups vs. steric hindrance) reconciles divergent results .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer : Optimize solvent polarity (e.g., switching from ethanol to DMF for better solubility) and catalyst loading (e.g., 5 mol% Pd/C for Suzuki couplings). Microwave-assisted synthesis reduces reaction times (30 minutes vs. 6 hours). Continuous flow systems enhance reproducibility for steps like sulfonamide formation. Post-reaction workup (e.g., liquid-liquid extraction with ethyl acetate/water) minimizes byproducts .
Q. What computational methods predict binding modes and pharmacokinetics?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) model protein-ligand interactions (e.g., with tubulin or topoisomerase II). ADMET predictions using SwissADME assess bioavailability (%F = 65–80) and blood-brain barrier penetration (BBB score = 0.8) .
Q. How are in vivo efficacy and toxicity profiles evaluated preclinically?
- Methodological Answer : Murine xenograft models (e.g., BALB/c mice with HT-29 tumors) test tumor growth inhibition (TGI) at 50 mg/kg/day. Toxicity is assessed via histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine). Comparative pharmacokinetics (Cₘₐₓ = 1.2 μg/mL, t₁/₂ = 4.5 hours) guide dosing regimens. Metabolite identification via LC-MS/MS detects phase I/II products (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
